
Fosfructose-1-13C (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosfructose-1-13C (sodium) is a compound where the carbon-13 isotope is incorporated into the fosfructose molecule. This labeling is particularly useful in scientific research, especially in metabolic studies, as it allows for the tracing and quantification of metabolic pathways. The compound is often used as a stable isotope-labeled tracer in various biochemical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fosfructose-1-13C (sodium) involves the incorporation of the carbon-13 isotope into the fosfructose molecule. This can be achieved through chemical synthesis or biosynthetic methods. The chemical synthesis typically involves the use of carbon-13 labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The reaction conditions often include controlled temperatures, pH levels, and the use of specific catalysts to ensure the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of Fosfructose-1-13C (sodium) involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to maximize yield and purity, often involving multiple purification steps such as chromatography and crystallization. The production is carried out under strict quality control measures to ensure the consistency and reliability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Fosfructose-1-13C (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Fosfructose-1-13C (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs in the body.
Industry: Applied in the development of new drugs and therapeutic agents, as well as in quality control and assurance processes
Mécanisme D'action
The mechanism of action of Fosfructose-1-13C (sodium) involves its incorporation into metabolic pathways as a labeled tracer. The carbon-13 isotope allows for the tracking and quantification of metabolic processes, providing valuable insights into the biochemical pathways and mechanisms involved. The molecular targets and pathways include various enzymes and metabolic intermediates that interact with the labeled compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Fosfructose-1-13C (sodium) include other isotope-labeled sugars and metabolites, such as:
- Glucose-1-13C (sodium)
- Fructose-1-13C (sodium)
- Mannose-1-13C (sodium)
Uniqueness
What sets Fosfructose-1-13C (sodium) apart from these similar compounds is its specific labeling at the fosfructose molecule, which makes it particularly useful for studying specific metabolic pathways involving fosfructose. This unique labeling allows for more precise and targeted studies compared to other labeled sugars .
Propriétés
Formule moléculaire |
C6H10Na4O12P2 |
|---|---|
Poids moléculaire |
429.04 g/mol |
Nom IUPAC |
tetrasodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxy(613C)hexyl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;;/q;4*+1/p-4/t3-,5-,6-;;;;/m1..../s1/i2+1;;;; |
Clé InChI |
MVVGIYXOFMNDCF-SXYVTHCJSA-J |
SMILES isomérique |
C([C@H]([C@H]([C@@H](C(=O)[13CH2]OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dideuterio-N-[4-methoxy-2-[methyl-[2-(methylamino)ethyl]amino]-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B12403811.png)
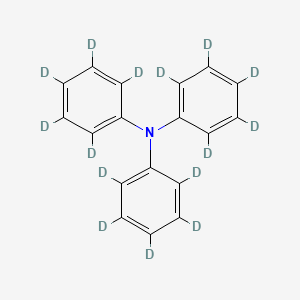
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)

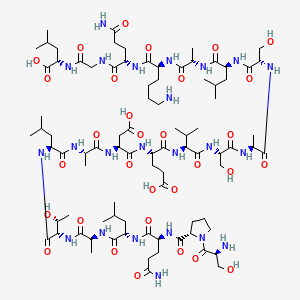
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
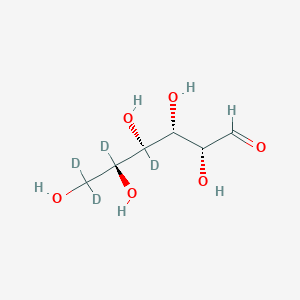
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12403843.png)

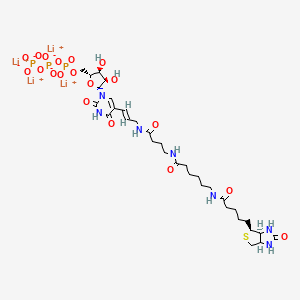
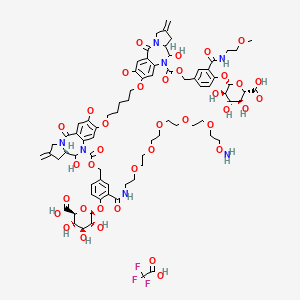
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-phenylpyrimidin-2-one](/img/structure/B12403870.png)

